chemical structure and physical properties of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester
chemical structure and physical properties of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester
As a Senior Application Scientist, I approach the characterization and synthesis of substituted piperidines not merely as a sequence of reactions, but as a highly controlled manipulation of three-dimensional space. The molecule 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a prime example of this. It is a highly specialized cyclic amino acid derivative that serves as a critical structural scaffold in the development of peptidomimetic drugs, most notably direct thrombin inhibitors[1].
By replacing the standard methyl group found in commercial anticoagulants (like Argatroban) with a bulkier isopropyl group, researchers can fundamentally alter the lipophilicity, steric hindrance, and binding kinetics of the resulting active pharmaceutical ingredient (API)[2][3].
This technical guide provides an authoritative breakdown of its chemical structure, physical properties, and the self-validating synthetic protocols required to isolate its biologically active stereoisomers.
Chemical Structure and Stereochemical Dynamics
The core of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a six-membered nitrogenous saturated ring (piperidine) locked in a chair conformation.
-
Position 1: A secondary amine (NH) that acts as a critical hydrogen bond donor and the primary site for downstream coupling (e.g., to an L-arginine derivative).
-
Position 2: A methyl ester group (-COOCH₃) that serves as a protected carboxylic acid, preventing unwanted side reactions during peptide coupling.
-
Position 4: The isopropyl group (-CH(CH₃)₂), which projects into the hydrophobic pockets of target enzymes.
Stereochemical Causality: The molecule possesses two chiral centers (C2 and C4), yielding four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In drug development, the trans-configuration—specifically the (2R, 4R) isomer—is thermodynamically favored during specific chiral resolution processes and is biologically essential. The (2R, 4R) spatial arrangement mimics the orientation of D-arginine, allowing the isopropyl group to optimally engage the hydrophobic S2/S3 pockets of serine proteases like thrombin[3].
Physical and Chemical Properties
The physical properties of this intermediate dictate the parameters for its isolation and purification. Below is a consolidated table of its quantitative data.
| Property | Value / Description | Analytical Significance |
| Chemical Formula | C₁₀H₁₉NO₂ | Base mass for MS validation. |
| Molecular Weight | 185.26 g/mol | Target m/z [M+H]⁺ = 186.27 in LC-MS. |
| Physical State | Pale yellow viscous oil (Free base)White crystalline powder (HCl salt) | Salt form is required for long-term stability and prevention of auto-oxidation. |
| Estimated Boiling Point | 240 – 260 °C (at 760 mmHg) | High BP necessitates vacuum distillation if purification via distillation is attempted. |
| Density | ~0.98 g/cm³ | Relevant for liquid-liquid extraction solvent ratios. |
| LogP (Estimated) | 1.8 – 2.2 | Enhanced lipophilicity compared to 4-methyl analogs, improving organic phase partitioning[2]. |
| H-Bond Capability | 1 Donor (NH), 3 Acceptors (N, O, O) | Dictates solubility in polar protic vs. aprotic solvents. |
Synthetic Methodology & Experimental Protocols
To achieve high stereochemical purity, the synthesis must be treated as a self-validating system. The following protocol details the reduction of a pyridine precursor, followed by esterification and chiral resolution[1][4].
Protocol A: Catalytic Hydrogenation and Esterification
Objective: Reduce 4-isopropyl-pyridine-2-carboxylic acid to a piperidine ring and protect the carboxylate.
-
Hydrogenation Setup: Dissolve 100 mmol of 4-isopropyl-pyridine-2-carboxylic acid in 150 mL of glacial acetic acid. Add 2.0 g of Platinum(IV) oxide (PtO₂, Adams' catalyst).
-
Causality: PtO₂ in an acidic medium is chosen over Pd/C because it efficiently reduces the aromatic pyridine ring at lower hydrogen pressures (40-50 psi) without causing hydrogenolysis (cleavage) of the isopropyl group.
-
-
Reaction Execution: Pressurize the Parr reactor to 50 psi with H₂ gas. Agitate at 40 °C for 12 hours.
-
Validation: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes (theoretical uptake: 3 equivalents of H₂).
-
-
Filtration & Concentration: Filter the catalyst through a Celite pad (Caution: Pyrophoric hazard). Concentrate the filtrate under reduced pressure to yield crude 4-isopropyl-piperidine-2-carboxylic acid (cis/trans mixture).
-
Esterification: Suspend the crude acid in 200 mL of anhydrous methanol. Cool to 0 °C. Dropwise, add 120 mmol of Thionyl chloride (SOCl₂).
-
Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which acts as a highly efficient acid catalyst for the Fischer esterification while simultaneously converting the basic piperidine nitrogen into a stable hydrochloride salt.
-
-
Isolation: Reflux for 4 hours, then evaporate the solvent. Recrystallize from ethyl acetate/hexane to yield racemic 4-isopropyl-piperidine-2-carboxylic acid methyl ester hydrochloride.
Protocol B: Chiral Resolution of the (2R, 4R) Isomer
Objective: Isolate the biologically active trans-isomer.
-
Free-Basing: Neutralize the hydrochloride salt with saturated NaHCO₃ and extract with dichloromethane (DCM) to obtain the free base.
-
Salt Formation: Dissolve the free base in a 1:1 mixture of Acetone and Methanol. Heat to 50 °C. Add a stoichiometric equivalent of L-Tartaric acid dissolved in the same solvent mixture.
-
Crystallization: Cool the mixture slowly to 4 °C at a rate of 5 °C/hour.
-
Validation: The slow cooling rate prevents kinetic trapping of the wrong isomer. Filter the precipitated (2R, 4R)-isomer tartrate salt.
-
-
Verification: Perform chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). A successful resolution yields an enantiomeric excess (ee) of >98%.
Caption: Workflow for the synthesis and chiral resolution of 4-isopropyl-piperidine-2-carboxylic acid methyl ester.
Application in Drug Development: Thrombin Inhibition
The ultimate utility of this molecule lies in its integration into larger peptidomimetic structures. When the (2R, 4R)-4-isopropyl-piperidine-2-carboxylic acid scaffold is coupled with an N-alpha-arylsulfonyl-L-arginine derivative, it forms a potent direct thrombin inhibitor[2][3].
Mechanistic Causality: Thrombin is a serine protease responsible for converting fibrinogen to fibrin. The active site of thrombin contains a deep, narrow S1 pocket (which binds the basic arginine moiety) and a hydrophobic S2/S3 pocket. The 4-isopropyl group of our synthesized piperidine acts as a hydrophobic anchor. Because the isopropyl group has a larger van der Waals volume than a methyl group, it displaces more highly ordered water molecules from the S2/S3 pocket upon binding. This displacement results in a favorable entropic gain, significantly increasing the binding affinity (lowering the Ki ) of the inhibitor complex[3].
Caption: Mechanism of action for thrombin inhibitors utilizing the 4-isopropyl-piperidine scaffold.
References
- BenchChem.
- Molaid. "1-[N2-(7-methylnaphthalene-2-sulfonyl)-L-arginyl]-4-isopropyl-2-piperidinecarboxylic acid | 66937-31-3."
- Kikumoto, R., et al. (1980). "Thrombin inhibitors. 2. Amide derivatives of N.alpha.-substituted L-arginine." (Referenced via Molaid: 7-methylnaphthalene-2-sulfonyl chloride).
- New Drug Approvals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-[N2-(7-methylnaphthalene-2-sulfonyl)-L-arginyl]-4-isopropyl-2-piperidinecarboxylic acid - CAS号 66937-31-3 - 摩熵化学 [molaid.com]
- 3. 7-methylnaphthalene-2-sulfonyl chloride - CAS号 186550-85-6 - 摩熵化学 [molaid.com]
- 4. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
